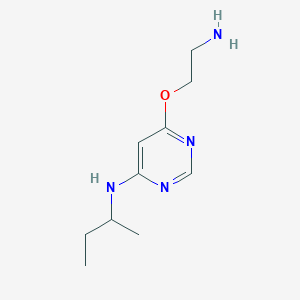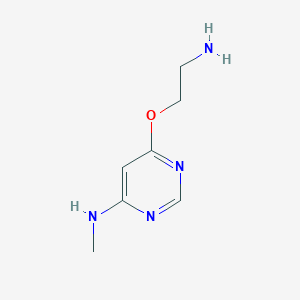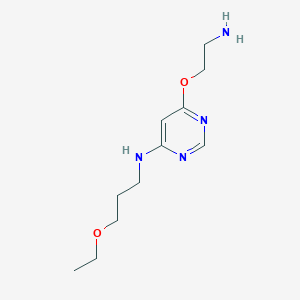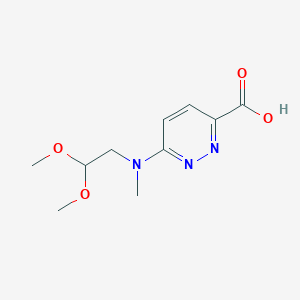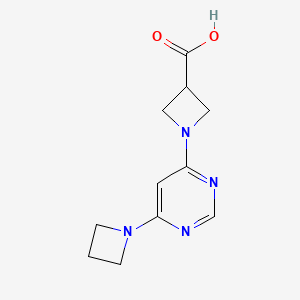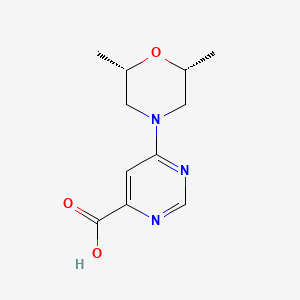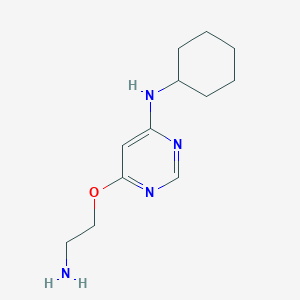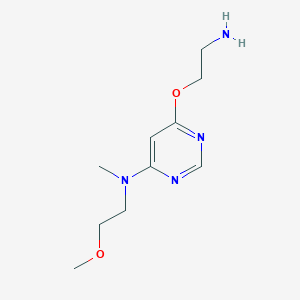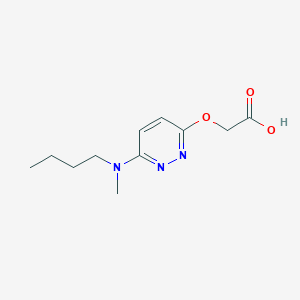
2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid
Übersicht
Beschreibung
2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid, commonly referred to as 6-BMPO, is a novel synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pyridazinone, which is a heterocyclic organic compound containing nitrogen, oxygen, and carbon. 6-BMPO has been studied for its ability to act as a ligand for metal ions, as well as its potential to be used as a catalyst in various chemical reactions. In addition, it has been studied for its potential to be used as an enzyme inhibitor, as well as its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic Acid Applications
The compound “2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid” is a derivative of pyridazinone, a class of compounds known for their wide range of pharmacological activities. Below is a detailed analysis of the unique applications of this compound, each presented in a separate section as per your request.
Antimicrobial Activity: Pyridazinone derivatives have been recognized for their antimicrobial properties. The structural framework of pyridazinone, which includes “2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid,” has shown efficacy against a variety of microbial pathogens. These compounds can disrupt microbial cell walls or interfere with essential bacterial enzymes, leading to their antimicrobial effects .
Antidepressant and Anxiolytic Properties: The pyridazinone scaffold is also associated with central nervous system activities, including antidepressant and anxiolytic effects. The butyl(methyl)amino group attached to the pyridazin-3-yl moiety may enhance the compound’s ability to cross the blood-brain barrier, potentially offering a new avenue for treating mood disorders .
Anti-Hypertensive Effects: Compounds like “2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid” have been studied for their potential to act as anti-hypertensive agents. They may exert their effects by modulating the renin-angiotensin system or by acting as vasodilators to reduce blood pressure .
Anticancer Activity: The pyridazinone ring system has been explored for its anticancer properties. Its derivatives can act on various pathways involved in cancer cell proliferation and survival, making them promising candidates for anticancer drug development .
Antiplatelet and Antithrombotic Uses: The ability of pyridazinone derivatives to inhibit platelet aggregation makes them valuable in the prevention of thrombotic events. “2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid” could be a potential candidate for developing new antiplatelet drugs .
Antiulcer Applications: Research has indicated that pyridazinone compounds may have antiulcer activity, possibly through the inhibition of gastric acid secretion or by protecting the gastric mucosa. This suggests a potential use for “2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid” in the treatment of peptic ulcer disease .
Herbicidal Properties: The pyridazinone structure is present in some commercially available herbicides. Its derivatives can act as growth inhibitors for various plants, indicating that “2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid” may have applications in agriculture as a herbicidal agent .
Antifeedant Activity: In the context of pest control, pyridazinone derivatives have been shown to possess antifeedant properties, deterring herbivorous insects from consuming treated plants. This compound could contribute to the development of new, environmentally friendly pest management strategies .
Eigenschaften
IUPAC Name |
2-[6-[butyl(methyl)amino]pyridazin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-7-14(2)9-5-6-10(13-12-9)17-8-11(15)16/h5-6H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUCHVRUIOYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



